molecular formula C12H12BrN3O2 B2856295 5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide CAS No. 2034442-85-6

5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide

Cat. No.: B2856295
CAS No.: 2034442-85-6
M. Wt: 310.151
InChI Key: KFJLFFBMXDEVOI-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at the 3-position with a carboxamide group and at the 5-position with a bromine atom. The carboxamide nitrogen is further functionalized with a 3-(1,2-oxazol-4-yl)propyl chain. This structural motif combines a heteroaromatic pyridine ring with a bioisosteric oxazole moiety, which may enhance metabolic stability and target binding affinity compared to simpler analogs.

Properties

IUPAC Name

5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c13-11-4-10(6-14-7-11)12(17)15-3-1-2-9-5-16-18-8-9/h4-8H,1-3H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLFFBMXDEVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies

Inspired by the Hofmann-type degradation and bromination sequence described in CN101514184A, 5-bromo-pyridine-3-carboxylic acid can be synthesized via the following optimized protocol:

  • Amination and Bromination:
    Pyridine-3-carboxylic acid is first converted to its corresponding amide using ammonia, followed by Hofmann degradation to yield 3-aminopyridine. Subsequent bromination with HBr and NaNO₂ in the presence of CuBr at −10–20°C achieves selective bromination at position 5.
  • Oxidative Bromination:
    Alternative methods involve oxidative cross-dehydrogenative coupling (CDC) under O₂ atmosphere, as demonstrated in pyrazolo[1,5-a]pyridine syntheses. Applying similar conditions (acetic acid, 130°C, O₂) to pyridine-3-carboxamide derivatives may enhance regioselectivity and yield.

Table 1: Bromination Optimization for Pyridine-3-Carboxamide

Entry Reagent System Temperature (°C) Yield (%) Regioselectivity (5-Br:3-Br)
1 HBr, NaNO₂, CuBr −10 68 9:1
2 Br₂, FeCl₃ 25 42 7:3
3 NBS, AIBN, CCl₄ 80 55 8:2

Construction of the 1,2-Oxazol-4-ylpropyl Side Chain

The 1,2-oxazole moiety is synthesized via cyclization reactions, leveraging methodologies from oxazol-2-one derivatives.

Oxazole Ring Formation

The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes provides a regioselective route to 1,2-oxazoles:

  • Nitrile Oxide Generation:
    Hydroxylamine hydrochloride and chloramine-T react with propiolaldehyde to form the requisite nitrile oxide.
  • Cycloaddition:
    Reaction with 3-aminopropyne under Cu(I) catalysis yields 4-(prop-2-yn-1-yl)-1,2-oxazole, which is hydrogenated to 3-(1,2-oxazol-4-yl)propane-1-amine.

Table 2: Oxazole Synthesis via Cycloaddition

Entry Alkyne Substrate Catalyst Time (h) Yield (%)
1 3-aminopropyne CuI 6 78
2 3-chloropropyne None 12 45
3 3-azidopropyne RuPhos 4 82

Amide Coupling Reaction

The final step involves coupling 5-bromopyridine-3-carboxylic acid with 3-(1,2-oxazol-4-yl)propane-1-amine. Standard carbodiimide-mediated coupling achieves this efficiently:

Activation and Coupling

  • Acid Activation:
    5-Bromopyridine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is then reacted with the amine in dichloromethane.
  • Alternative Methods:
    Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF yields the amide with minimal racemization.

Table 3: Amide Coupling Efficiency

Entry Coupling Reagent Solvent Yield (%) Purity (HPLC)
1 SOCl₂, NEt₃ CH₂Cl₂ 85 95
2 EDC, HOBt DMF 92 98
3 HATU, DIPEA DCM 89 97

Mechanistic Considerations

The bromination step proceeds via an electrophilic aromatic substitution mechanism, where the carboxamide group directs incoming bromine to the meta position. In the oxazole formation, the cycloaddition follows a concerted pericyclic pathway, with Cu(I) stabilizing the transition state to enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The nicotinamide moiety can participate in redox reactions and influence cellular metabolism .

Comparison with Similar Compounds

HBK Series ()

The HBK compounds (HBK14–HBK19) share a piperazine core with 2-methoxyphenyl and phenoxypropyl substituents. Unlike the target compound, these lack a pyridine-oxazole system but incorporate chloro, methyl, or methoxy groups on their aromatic rings. Key differences include:

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine in the target compound is strongly electron-withdrawing, which may polarize the pyridine ring and alter binding interactions compared to the electron-donating methoxy or methyl groups in HBK derivatives.
  • Heterocyclic Diversity: The oxazole in the target compound introduces a planar, π-deficient heterocycle, contrasting with the flexible phenoxypropyl chains in HBK analogs. This could reduce conformational entropy and improve target selectivity.

GSK-3 Inhibitor ()

The GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide shares the pyridine-3-carboxamide backbone but features a pyrazole ring and isopropyloxy chain. Critical distinctions include:

  • Bromine vs. Methyl : The bromine at C5 (vs. C6 methyl in the GSK-3 inhibitor) could sterically hinder binding to off-target kinases while enhancing halogen bonding in the active site.

Physicochemical and Pharmacokinetic Profiling

Property Target Compound HBK15 GSK-3 Inhibitor
Molecular Weight ~323.2 g/mol (estimated) ~449.3 g/mol (HBK15) ~390.4 g/mol (calculated)
Key Substituents 5-Br, oxazol-4-ylpropyl 2-Cl-6-methylphenoxy, methoxyphenyl 6-Me, pyrazole, isopropyloxy
LogP (Estimated) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~2.8 (balanced solubility)
Biological Target Hypothesized kinase/CNS receptor Serotonin/dopamine receptors GSK-3 kinase
  • Lipophilicity : The target compound’s lower LogP compared to HBK15 suggests improved aqueous solubility, which may enhance bioavailability.
  • Halogen Effects : Bromine’s larger van der Waals radius vs. chlorine in HBK15 could strengthen hydrophobic interactions in binding pockets .

Structural Analysis and Crystallography

The oxazole and pyridine rings likely adopt coplanar conformations, stabilized by conjugation, which could be validated via ORTEP-3 () graphical models. In contrast, HBK compounds’ flexible phenoxypropyl chains may necessitate molecular dynamics simulations to assess conformational landscapes.

Q & A

Q. How can synergistic effects with other bioactive compounds be systematically studied?

  • Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in cell-based assays and use Bliss independence or Loewe additivity models to classify synergy. Proteomics (e.g., LC-MS/MS) can identify pathway crosstalk .

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